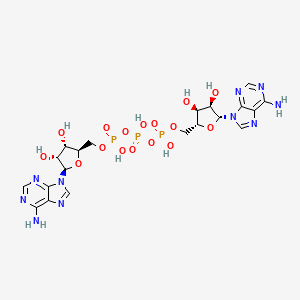

Ap3A

Descripción

Propiedades

IUPAC Name |

bis[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCICUPZZLIQAPA-XPWFQUROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N10O16P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5959-90-0 | |

| Record name | Ap3A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine 5'-triphosphate 5'-adenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Biological Function of Diadenosine Triphosphate: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine triphosphate (Ap3A) is a naturally occurring dinucleoside polyphosphate that plays a significant role as an intracellular and extracellular signaling molecule. Initially identified as a byproduct of aminoacyl-tRNA synthetase activity, this compound is now recognized as a critical "alarmone," a signaling molecule produced in response to cellular stress. Its functions are multifaceted, ranging from the regulation of vascular tone and platelet aggregation to the modulation of cell proliferation and apoptosis. This technical guide provides an in-depth overview of the biological functions of this compound, with a focus on its signaling pathways, quantitative aspects of its interactions, and detailed experimental protocols for its study.

Introduction

Diadenosine 5',5'''-P1,P3-triphosphate (this compound) is a member of the diadenosine polyphosphate (ApnA) family, characterized by two adenosine moieties linked by a chain of three phosphate groups. It is ubiquitously present in prokaryotic and eukaryotic cells and is stored in high concentrations within platelet-dense granules alongside other signaling molecules like ATP and serotonin. The release of this compound from activated platelets or stressed cells into the extracellular space allows it to interact with purinergic receptors, initiating a cascade of physiological responses. Intracellularly, its concentration is tightly regulated and serves as an indicator of cellular stress, influencing key processes such as DNA replication and apoptosis. This guide will explore the known biological functions of this compound, the molecular mechanisms through which it exerts its effects, and the methodologies employed to investigate its roles.

Quantitative Data on Diadenosine Triphosphate

A quantitative understanding of this compound's cellular concentration, its binding affinity to receptors, and the kinetics of its metabolism is crucial for elucidating its biological significance. The following tables summarize key quantitative data from the literature.

Table 1: Intracellular Concentrations of Diadenosine Triphosphate (this compound)

| Cell Type/Condition | This compound Concentration | Reference |

| Fhit-negative human cell lines | 0.2-0.9 pmol/10⁶ cells | [1] |

| Fhit-positive human cell lines | Very low to undetectable | [1] |

| Ehrlich ascites tumor cells | ~0.1 nmol/10⁶ cells | [2] |

| General eukaryotic cells | Nanomolar to micromolar range | [3] |

Table 2: Kinetic Parameters of this compound-Metabolizing Enzymes

| Enzyme | Substrate | K_m_ (μM) | k_cat_/K_m_ (s⁻¹M⁻¹) | Reference |

| Human Fhit protein (GST-fusion) | This compound | 1.3 | 2.0 x 10⁶ | [4] |

| Human Fhit protein (GST-fusion) | Ap4A | 4.6 | 6.7 x 10³ | [4] |

Table 3: Receptor Binding Affinities and Potencies for Diadenosine Polyphosphates

| Receptor/Tissue | Ligand | Parameter | Value | Reference |

| Rat liver cell membranes | This compound | Displacement Potency Rank | Ap4A ≥ Ap5A > Ap6A > this compound > Ap2A | [5] |

| Rat brain synaptic terminals (high affinity site) | [³H]-Ap4A | K_d_ | 0.10 ± 0.014 nM | [6] |

| Rat brain synaptic terminals (low affinity site) | Ap4A | K_i_ | 0.57 ± 0.09 µM | [6] |

Signaling Pathways of Diadenosine Triphosphate

This compound exerts its extracellular effects primarily through the activation of P2Y purinergic receptors, a family of G protein-coupled receptors (GPCRs). The activation of these receptors initiates downstream signaling cascades that mediate a variety of cellular responses.

P2Y Receptor-Mediated Signaling

Upon binding to P2Y receptors, particularly the P2Y1 subtype, this compound induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq. Activated Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ and the presence of DAG activate protein kinase C (PKC).

Furthermore, this signaling cascade can lead to the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). This transactivation, along with PKC activation, converges on the Ras-Raf-MEK-ERK (MAPK) pathway, ultimately leading to the phosphorylation of transcription factors that regulate gene expression involved in cell proliferation and survival.[7][8][9][10][11]

Intracellular Regulation by the Fhit Tumor Suppressor

The intracellular concentration of this compound is critically regulated by the fragile histidine triad (Fhit) protein, a tumor suppressor that functions as an this compound hydrolase.[4] Fhit catalyzes the hydrolysis of this compound to AMP and ADP, thereby diminishing its signaling capacity. The interaction between Fhit and this compound is thought to be a key component of a tumor suppression pathway. Under conditions of cellular stress, increased levels of this compound can form a complex with Fhit. This complex is proposed to be the active signaling entity that can interact with other proteins, potentially leading to the inhibition of translation and a reduction in cell viability, thus contributing to its tumor-suppressive function.[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological functions of diadenosine triphosphate.

Quantification of Intracellular this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of this compound from cultured cells using reverse-phase HPLC with UV detection.[2][14][15][16]

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Perchloric acid (PCA), 0.4 M, ice-cold

-

Potassium hydroxide (KOH), 2 M

-

Mobile Phase: 50 mM potassium hydrogen phosphate, pH 6.8

-

C18 reverse-phase HPLC column (e.g., 3 x 150 mm, 2.7 µm)

-

HPLC system with UV detector (254 nm)

-

This compound standard

Procedure:

-

Cell Harvesting: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold PBS and then scrape the cells into a known volume of PBS. For suspension cells, pellet by centrifugation and wash twice with ice-cold PBS. Determine the cell number.

-

Extraction: Add an equal volume of ice-cold 0.8 M PCA to the cell suspension (final concentration 0.4 M PCA). Vortex vigorously for 30 seconds and incubate on ice for 15 minutes to precipitate proteins.

-

Neutralization: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube. Neutralize the acidic extract by adding 2 M KOH dropwise until the pH reaches 6.5-7.0 (monitor with pH paper). The addition of KOH will precipitate potassium perchlorate.

-

Sample Preparation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase at a flow rate of 0.6 mL/min.

-

Inject 20 µL of the prepared sample.

-

Run the separation using an isocratic elution with the mobile phase.

-

Detect the nucleotides by UV absorbance at 254 nm.

-

-

Quantification: Create a standard curve by injecting known concentrations of the this compound standard. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve. Express the final concentration as pmol or nmol per 10⁶ cells.

Measurement of this compound-Induced Cell Proliferation using BrdU Assay

This protocol details a colorimetric immunoassay to quantify cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.[17][18][19][20]

Materials:

-

Cells of interest

-

96-well cell culture plate

-

Complete cell culture medium

-

This compound solution

-

BrdU Labeling Solution (10 mM BrdU in sterile DMSO, diluted to 10 µM in culture medium)

-

Fixing/Denaturing Solution

-

Anti-BrdU primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Microplate reader (450 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control). Incubate for the desired treatment period (e.g., 24-48 hours).

-

BrdU Labeling: Add 10 µL of 10X BrdU labeling solution to each well (final concentration 1X). Incubate for 2-4 hours at 37°C.

-

Fixation and Denaturation: Carefully remove the medium. Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.

-

Antibody Incubation:

-

Remove the Fixing/Denaturing Solution and wash the wells three times with 1X Wash Buffer.

-

Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with 1X Wash Buffer.

-

Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.

-

-

Detection:

-

Wash the wells three times with 1X Wash Buffer.

-

Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Add 100 µL of Stop Solution to each well to stop the reaction.

-

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.

Radioligand Binding Assay for P2Y Receptors

This protocol describes a competition binding assay to determine the affinity of this compound for P2Y receptors using a radiolabeled antagonist.[4][21][22][23][24]

Materials:

-

Cell membranes expressing the P2Y receptor of interest

-

Radiolabeled P2Y receptor antagonist (e.g., [³H]-MRS2500 for P2Y1)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Filtration manifold

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200 µL:

-

50 µL of binding buffer

-

50 µL of cell membrane preparation (containing a known amount of protein, e.g., 10-20 µg)

-

50 µL of a fixed concentration of the radiolabeled antagonist (typically at its K_d_ value)

-

50 µL of increasing concentrations of unlabeled this compound (for competition curve) or buffer (for total binding) or a high concentration of a known antagonist (for non-specific binding).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of unlabeled this compound.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (K_i_) for this compound using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Conclusion

Diadenosine triphosphate has emerged as a pleiotropic signaling molecule with diverse and critical biological functions. Its role as an alarmone in the cellular stress response underscores its importance in maintaining cellular homeostasis. The elucidation of its signaling pathways, primarily through P2Y receptors, has provided valuable insights into its mechanisms of action in various physiological and pathological processes, including cardiovascular regulation, neuronal function, and cancer biology. The quantitative data and detailed experimental protocols presented in this guide offer a framework for researchers to further investigate the intricate roles of this compound and to explore its potential as a therapeutic target in a range of diseases. Continued research in this area will undoubtedly uncover new facets of this compound biology and its implications for human health and disease.

References

- 1. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. d-nb.info [d-nb.info]

- 6. A rapid, sensitive, and nonradioactive method for assay of FHIT this compound hydrolase activity by fluorescence thin-layer chromatographic image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Transactivation of receptor tyrosine kinases by purinergic P2Y and adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chemical Proteomics of the Tumor Suppressor Fhit Covalently Bound to the Cofactor this compound Elucidates Its Inhibitory Action on Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. helixchrom.com [helixchrom.com]

- 16. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. media.cellsignal.com [media.cellsignal.com]

- 18. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Protocols for IHC and Detection of Proliferating Cells by BrdU - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. researchgate.net [researchgate.net]

- 22. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scite.ai [scite.ai]

- 24. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Physiological Concentration and Role of Diadenosine Triphosphate (Ap3A) in Human Platelets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine 5',5'''-P¹,P³-triphosphate (Ap3A) is a naturally occurring dinucleoside polyphosphate stored in the dense granules of human platelets. Upon platelet activation, this compound is released into the extracellular milieu, where it plays a modulatory role in hemostasis and thrombosis. This technical guide provides an in-depth overview of the physiological concentration of this compound in human platelets, the methodologies for its quantification, and its signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of hematology and cardiovascular disease.

Data Presentation: Quantitative Analysis of this compound in Human Platelets

The quantification of this compound in human platelets is crucial for understanding its physiological and pathological roles. The following tables summarize the key quantitative data regarding this compound concentrations and its relation to other key nucleotides in human platelets.

| Parameter | Concentration | Reference |

| Intracellular this compound | ~1 pmol/10⁶ platelets | [1] |

| Intracellular ATP | 0.24 ± 0.03 nmol/10⁸ platelets | |

| Intracellular ADP | 0.23 ± 0.04 nmol/10⁸ platelets | |

| Ratio of Intracellular Nucleotides | ||

| ATP:ADP | ~1.04:1 | |

| (ATP+ADP):this compound | ~20-40:1 | [1] |

Table 1: Intracellular Concentrations of this compound and other Adenine Nucleotides in Resting Human Platelets.

| Stimulus | Released Nucleotide | Amount Released | Reference |

| Thrombin | This compound | Released upon activation | [2][3] |

| Thrombin Receptor Activating Peptide (TRAP; 10µM) | ATP | 2.1 ± 0.51 pmol/10⁸ platelets | |

| Thrombin Receptor Activating Peptide (TRAP; 10µM) | ADP | 3.35 ± 0.87 pmol/10⁸ platelets |

Table 2: Release of this compound and other Adenine Nucleotides from Activated Human Platelets.

Experimental Protocols

Accurate measurement of this compound in human platelets requires specific and sensitive methodologies. The following sections detail the key experimental protocols cited in the literature.

Platelet Isolation

A standardized method for isolating human platelets is essential to ensure the quality and reliability of subsequent analyses.

-

Blood Collection : Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant, typically acid-citrate-dextrose (ACD) or sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation : The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

-

Washed Platelet Preparation :

-

The PRP is treated with a prostaglandin (e.g., PGE₁) and apyrase to prevent platelet activation during processing.

-

The PRP is then centrifuged at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

-

The platelet-poor plasma is discarded, and the platelet pellet is gently resuspended in a suitable buffer (e.g., Tyrode's buffer) containing PGE₁ and apyrase.

-

This washing step is repeated to ensure the removal of plasma proteins and other contaminants.

-

The final washed platelet suspension is counted, and the concentration is adjusted for the specific assay.

-

Quantification of this compound

Two primary methods are employed for the quantification of this compound in platelet samples: High-Performance Liquid Chromatography (HPLC) and Bioluminescence assays.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying this compound from other nucleotides.

-

Sample Preparation :

-

Platelet lysates are prepared by treating washed platelets with a lysis buffer (e.g., containing perchloric acid or ethanol) to release intracellular nucleotides.

-

The lysate is then centrifuged at high speed to pellet cellular debris.

-

The supernatant containing the nucleotides is neutralized.

-

-

Chromatographic Separation :

-

An aliquot of the prepared sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18).

-

A gradient elution is typically used, with a mobile phase consisting of a buffer (e.g., potassium phosphate) and an organic modifier (e.g., methanol or acetonitrile).

-

The gradient is optimized to achieve clear separation of this compound from ATP, ADP, AMP, and other related compounds.

-

-

Detection and Quantification :

-

The eluting nucleotides are detected using a UV detector, typically at 254 nm.

-

The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of this compound.

-

2. Bioluminescence Assay

Bioluminescence assays offer high sensitivity for the detection of this compound. This method relies on enzymatic reactions that produce light in proportion to the amount of this compound present.

-

Principle : This assay is a coupled enzymatic reaction. First, this compound is specifically hydrolyzed to ATP and AMP by an this compound-specific phosphodiesterase. The newly formed ATP is then quantified using the firefly luciferase-luciferin system, which produces light in the presence of ATP.

-

Assay Procedure :

-

A platelet lysate or the supernatant from activated platelets is added to a reaction mixture containing the this compound phosphodiesterase.

-

The mixture is incubated to allow for the conversion of this compound to ATP.

-

The firefly luciferase-luciferin reagent is then added.

-

The resulting luminescence is measured using a luminometer.

-

-

Standardization : A standard curve is generated using known concentrations of this compound to correlate the luminescence signal with the this compound concentration. It is crucial to account for any potential ATP contamination in the sample by running parallel controls without the this compound phosphodiesterase.

Signaling Pathways and Experimental Workflows

This compound Signaling in Human Platelets

The primary mechanism of action for this compound in platelet aggregation is its extracellular enzymatic conversion to ADP by plasma hydrolases.[2][4] ADP then acts as a potent platelet agonist by binding to two G-protein coupled receptors on the platelet surface: P2Y₁ and P2Y₁₂.

Figure 1: this compound-mediated signaling pathway in human platelets.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical experimental workflow for the measurement of this compound in resting and activated platelets.

Figure 2: Experimental workflow for this compound quantification.

Conclusion

This compound is an important signaling molecule stored in and released from human platelets. Its physiological concentration is significantly lower than that of ATP and ADP. The primary mechanism of this compound-mediated platelet activation is its conversion to ADP, which then stimulates the P2Y₁ and P2Y₁₂ receptors. The detailed methodologies and signaling pathways outlined in this guide provide a framework for researchers and drug development professionals to further investigate the role of this compound in health and disease, and to explore its potential as a therapeutic target. The provided quantitative data, experimental protocols, and signaling diagrams offer a solid foundation for future research in this area.

References

- 1. Thrombin regulates intracellular cyclic AMP concentration in human platelets through phosphorylation/activation of phosphodiesterase 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diadenosine triphosphate (this compound) mediates human platelet aggregation by liberation of ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The presence of diadenosine 5',5'''-P1,P3-triphosphate (this compound) in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of diadenosine triphosphate (this compound) and diadenosine tetraphosphate (Ap4A) on platelet aggregation in unfractionated human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Diadenosine Triphosphate (Ap3A) in Vascular Smooth Muscle Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vascular smooth muscle cell (VSMC) proliferation is a critical component in the pathophysiology of various cardiovascular diseases, including atherosclerosis and hypertension. Understanding the endogenous molecules that regulate VSMC growth is paramount for the development of novel therapeutic interventions. Diadenosine triphosphate (Ap3A), a member of the diadenosine polyphosphate family, has emerged as a significant signaling molecule in the vasculature. This technical guide provides an in-depth analysis of the role of this compound in promoting VSMC proliferation, detailing the underlying signaling pathways, presenting quantitative experimental data, and outlining the methodologies used to elucidate these effects.

Introduction

Diadenosine polyphosphates (ApnAs) are naturally occurring molecules composed of two adenosine moieties linked by a phosphate chain of variable length. These compounds are stored in platelet dense granules and are released upon platelet activation, suggesting a role in cardiovascular homeostasis and pathology. Among these, this compound has been identified as a potent modulator of vascular function. This document focuses specifically on the mitogenic effects of this compound on vascular smooth muscle cells, providing a comprehensive resource for researchers in cardiovascular biology and drug development.

Quantitative Effects of this compound on VSMC Proliferation

Studies have demonstrated that this compound, along with Ap4A, selectively induces the proliferation of VSMCs, whereas longer-chain diadenosine polyphosphates such as Ap5A and Ap6A do not exhibit this effect.[1][2] The proliferative capacity of this compound has been quantified using [³H]thymidine incorporation assays and direct cell counting.

Table 1: Effect of Diadenosine Polyphosphates on [³H]Thymidine Incorporation in VSMCs

| Compound (10 µM) | [³H]Thymidine Incorporation (% of Control) |

| Control | 100 ± 15 |

| This compound | 210 ± 20 |

| Ap4A | 225 ± 22 |

| Ap5A | 110 ± 18 |

| Ap6A | 95 ± 12 |

*p < 0.05 compared to control. Data are represented as mean ± SEM. Data extrapolated from Bobbert P, et al. Biochem Pharmacol. 2008.[1][2]

Table 2: Effect of Ap4A on VSMC Count Over Time (as a proxy for this compound's similar effect)

| Treatment | Day 2 (Cells x 10⁴) | Day 4 (Cells x 10⁴) | Day 6 (Cells x 10⁴) |

| Quiescent Medium | 5.2 ± 0.4 | 5.5 ± 0.5 | 5.8 ± 0.6 |

| Complete Medium | 6.8 ± 0.6 | 9.5 ± 0.8 | 13.2 ± 1.1 |

| Thrombin (2 U/mL) | 6.5 ± 0.5 | 8.9 ± 0.7 | 11.8 ± 1.0 |

| Ap4A (0.1 mM) | 6.2 ± 0.5 | 8.2 ± 0.7 | 10.5 ± 0.9 |

*p < 0.05 compared to quiescent medium. Data are represented as mean ± SEM. Data for Ap4A is shown as it was presented graphically in the source, and this compound was stated to have a similar proliferative effect. Data extrapolated from Bobbert P, et al. Biochem Pharmacol. 2008.[1][2]

Signaling Pathways of this compound-Induced VSMC Proliferation

The proliferative effect of this compound on VSMCs is mediated by a complex signaling cascade that originates from the activation of P2Y purinergic receptors and culminates in the activation of the mitogen-activated protein kinase (MAPK) pathway.[1][2]

Receptor Activation and Intracellular Calcium Mobilization

This compound initiates its signaling by binding to G-protein coupled P2Y receptors on the surface of VSMCs.[1][2] This engagement leads to the activation of Phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ([Ca²⁺]i) from intracellular stores, a critical event in the signaling cascade.[1][2]

Transactivation of the Epidermal Growth Factor Receptor (EGFR)

A key step in the this compound-induced signaling pathway is the transactivation of the Epidermal Growth Factor Receptor (EGFR).[1][2] This process links the G-protein coupled P2Y receptor activation to the tyrosine kinase signaling pathway of the EGFR. The increase in intracellular calcium and activation of Protein Kinase C (PKC) by DAG are crucial for this transactivation to occur.[1][2]

Activation of the Ras-Raf-MEK-ERK1/2 Cascade

The transactivated EGFR serves as a docking site for adaptor proteins, leading to the activation of the small GTPase Ras. Activated Ras then initiates a sequential phosphorylation cascade, activating Raf, which in turn phosphorylates and activates MEK1/2 (MAPK/ERK kinase). Finally, MEK1/2 phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] Phosphorylated ERK1/2 translocates to the nucleus, where it activates transcription factors that drive the expression of genes required for cell cycle progression and proliferation.

Caption: Signaling pathway of this compound-induced VSMC proliferation.

Experimental Protocols

The following protocols are based on the methodologies described in the study by Bobbert P, et al. (2008)[1][2] and are provided as a guide for researchers.

Cell Culture

-

Cell Source: Primary cultures of vascular smooth muscle cells are established from the aortas of newborn rats.

-

Growth Medium: Cells are grown in Minimal Essential Medium (MEM) supplemented with 10% fetal calf serum (FCS), 2% tryptose phosphate broth, 50 units/mL penicillin, and 50 units/mL streptomycin.

-

Passaging: Cells from passages 8-15 are typically used for experiments.

-

Growth Arrest: To synchronize cells in a quiescent state before stimulation, confluent cultures are washed with phosphate-buffered saline (PBS) and incubated in serum-free MEM for 48 hours.

[³H]Thymidine Incorporation Assay for Proliferation

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Caption: Workflow for [³H]Thymidine Incorporation Assay.

-

Seeding: Quiescent VSMCs are seeded in 24-well plates.

-

Stimulation: Cells are exposed to various concentrations of this compound or control substances in serum-free medium for 20 hours.

-

Labeling: [³H]thymidine (e.g., 1 µCi/mL) is added to each well for the final 4 hours of incubation.

-

Harvesting:

-

The medium is removed, and cells are washed twice with ice-cold PBS.

-

DNA is precipitated by adding ice-cold 5% trichloroacetic acid (TCA) for 30 minutes.

-

The TCA is removed, and cells are washed again with ice-cold PBS.

-

The acid-insoluble fraction is solubilized in a lysis buffer (e.g., 0.2 M NaOH, 1% SDS).

-

-

Measurement: The radioactivity of the cell lysates is determined by liquid scintillation counting.

Western Blotting for ERK1/2 Phosphorylation

This technique is used to detect the activation of the ERK1/2 signaling pathway.

-

Cell Treatment: Serum-starved VSMCs are stimulated with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lysis: Cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST).

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

-

Total ERK1/2 Control: The membrane is stripped and re-probed with an antibody for total ERK1/2 to ensure equal protein loading.

Conclusion

This compound is a potent and specific mitogen for vascular smooth muscle cells. Its proliferative effect is mediated through a well-defined signaling cascade involving P2Y receptors, EGFR transactivation, and the ERK1/2 MAPK pathway. This understanding provides a solid foundation for further investigation into the role of this compound in vascular pathologies and for the development of therapeutic strategies targeting this pathway to ameliorate diseases characterized by excessive VSMC proliferation. The experimental protocols detailed herein offer a standardized approach for researchers to explore the nuances of this compound signaling and its physiological and pathological consequences.

References

Ap3A: An Emerging Alarmone in Plant Stress Response

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Diadenosine triphosphate (Ap3A) is rapidly gaining recognition as a critical signaling molecule, or "alarmone," in the intricate network of plant stress responses. When plants encounter adverse environmental conditions, such as pathogen attack, drought, or high salinity, the intracellular concentration of this compound has been observed to change, triggering a cascade of defensive and adaptive mechanisms. This technical guide provides an in-depth overview of the current understanding of this compound's role in plant stress signaling, including its synthesis, degradation, and downstream effects. The content herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive resource to inform further investigation and potential applications in enhancing crop resilience.

Introduction: The Concept of Alarmones in Plant Biology

Alarmones are intracellular signaling molecules produced in response to environmental stress. They serve to reprogram cellular metabolism and gene expression, thereby enabling the organism to adapt and survive. While the concept of alarmones is well-established in bacteria, their role in eukaryotes, particularly plants, is an expanding field of research. This compound, a member of the dinucleoside polyphosphate family, has emerged as a key player in this domain, linking stress perception to tangible physiological and biochemical changes in plants.

This compound Metabolism: Synthesis and Degradation

The cellular concentration of this compound is tightly regulated by the coordinated action of synthesizing and degrading enzymes. Understanding these enzymatic players is crucial for manipulating this compound levels and, consequently, the plant's stress response.

Synthesis of this compound

The primary route for this compound synthesis in biological systems is catalyzed by aminoacyl-tRNA synthetases (aaRSs) . These enzymes, central to protein synthesis, can also catalyze a side reaction where an aminoacyl-adenylate intermediate reacts with ATP to form this compound.[1][2] In plants, it is hypothesized that under stress conditions, alterations in protein synthesis rates may lead to an accumulation of aminoacyl-adenylates, thereby shunting metabolism towards this compound production. While the specific plant aaRSs responsible for this compound synthesis under stress have not been definitively identified, the large family of these enzymes in plants suggests potential for specialized roles.[3]

Degradation of this compound

The degradation of this compound is primarily carried out by a superfamily of enzymes known as Nudix (Nucleoside diphosphate linked to some moiety X) hydrolases . These enzymes cleave the phosphodiester bond of this compound, yielding AMP and ADP.[4] The Arabidopsis genome encodes for at least 27 Nudix hydrolases, some of which have been shown to have activity towards dinucleoside polyphosphates.[5][6] For instance, some Arabidopsis NUDX members have demonstrated the ability to cleave Ap4A, a closely related molecule, suggesting a similar role in this compound degradation.[6] The precise identification and characterization of the specific Nudix hydrolases that regulate this compound levels in response to stress is an active area of research.

Quantitative Data on this compound Levels in Response to Stress

While the role of this compound as a stress alarmone is increasingly evident, comprehensive quantitative data on its endogenous levels in various plant species and under different stress conditions are still emerging. Direct tabular summaries of this compound concentrations are scarce in the current literature. However, experimental evidence consistently indicates a dynamic regulation of this compound levels in response to stress.

Table 1: Summary of Observed Changes in Endogenous Phytohormone Levels Under Drought and Salt Stress (as an indicator of stress-induced metabolic changes)

| Phytohormone | Drought Stress | Salt Stress | Reference |

| Abscisic Acid (ABA) | Generally Increased | Generally Increased | [7][8][9] |

| Auxin (IAA) | Variable (Increase/Decrease) | Generally Decreased | [8][10][11] |

| Cytokinins (CKs) | Generally Decreased | Generally Decreased | [12] |

| Salicylic Acid (SA) | Generally Increased | Generally Increased | [8][13] |

Note: This table illustrates the general trends observed for major phytohormones under abiotic stress, highlighting the complex metabolic reprogramming that occurs, of which this compound is a part. Specific quantitative data for this compound remains a key area for future research.

This compound Signaling Pathway in Plant Stress Response

The current model of this compound signaling in plant stress response involves its accumulation under stress, perception by a yet-to-be-identified receptor, and the subsequent activation of downstream signaling cascades, ultimately leading to the expression of stress-responsive genes.

Perception of this compound: The Search for a Receptor

A specific receptor for this compound in plants has not yet been identified. However, the concept of purinergic signaling , where extracellular nucleotides like ATP act as signaling molecules by binding to P2-type receptors, is established in plants.[14][15] It is plausible that a similar mechanism exists for the perception of intracellular this compound, or that this compound may be transported out of the cell to interact with a cell-surface receptor. The identification of an this compound receptor is a critical next step in fully elucidating its signaling pathway. Research into plant purinergic receptors, such as DORN1 (P2K1), which binds extracellular ATP, provides a promising avenue for identifying potential this compound receptors or co-receptors.[16][17]

Downstream Signaling Events

Upon perception, this compound triggers a signaling cascade that leads to the activation of defense and adaptation mechanisms. One of the best-characterized downstream effects of this compound is the induction of the phenylpropanoid pathway . This pathway is responsible for the synthesis of a wide array of secondary metabolites, including flavonoids, lignins, and phytoalexins, which play crucial roles in plant defense against pathogens and in mitigating the effects of abiotic stress.

Specifically, the application of this compound to Arabidopsis thaliana seedlings has been shown to increase the expression and activity of two key enzymes in the phenylpropanoid pathway:

-

Phenylalanine ammonia-lyase (PAL)

-

4-coumarate:CoA ligase (4CL)

This induction leads to the production of protective compounds that enhance the plant's resilience to stress.

Experimental Protocols

Detailed, standardized protocols for the extraction and quantification of this compound from plant tissues are not widely available. However, methodologies developed for other nucleotides and phytohormones can be adapted.

Extraction of this compound from Plant Tissues (Adapted Protocol)

This protocol is a suggested starting point based on methods for other small molecules. Optimization for specific plant tissues and species is recommended.

-

Harvesting and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grinding: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

-

Extraction Buffer: Add a cold extraction buffer (e.g., 0.5 M perchloric acid or a methanol/water mixture) to the powdered tissue. The choice of buffer will depend on the subsequent analytical method.

-

Homogenization: Thoroughly homogenize the sample on ice.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Neutralization (if using perchloric acid): Carefully neutralize the supernatant with a solution like 3 M K2CO3.

-

Second Centrifugation: Centrifuge again to remove the precipitated potassium perchlorate.

-

Solid-Phase Extraction (SPE): For purification, the supernatant can be passed through a C18 SPE column to remove interfering compounds.

-

Elution and Drying: Elute the this compound from the SPE column and dry the eluate under vacuum.

-

Resuspension: Resuspend the dried extract in a suitable solvent for analysis.

Quantification of this compound

Two primary methods can be adapted for the quantification of this compound:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is a robust method for separating and quantifying this compound.[18][19][20][21] A C18 reverse-phase column is typically used with a gradient of a buffered aqueous mobile phase and an organic solvent like acetonitrile or methanol. The retention time and peak area of the sample are compared to those of a known standard for quantification.

-

Luciferase-Based Luminescence Assay: This highly sensitive method utilizes the firefly luciferase enzyme, which can use this compound as a substrate to produce light.[22][23][24][25] The amount of light produced is proportional to the concentration of this compound in the sample. This method is particularly useful for detecting low concentrations of this compound.

Visualizations: Signaling Pathways and Workflows

This compound Metabolism and Signaling Pathway

Caption: Overview of this compound metabolism and its proposed signaling pathway in plant stress response.

Experimental Workflow for this compound Analysis

References

- 1. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]

- 2. The renaissance of aminoacyl-tRNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual targeting is the rule for organellar aminoacyl-tRNA synthetases in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. Molecular characterization of organelle-type Nudix hydrolases in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Alterations of Endogenous Hormonal Levels in Plants under Drought and Salinity [scirp.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Salt-Specific Gene Expression Reveals Elevated Auxin Levels in Arabidopsis thaliana Plants Grown Under Saline Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Effects of Exogenous Salicylic Acid on Endogenous Phytohormone Status in Hordeum vulgare L. under Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Extracellular ATP signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 16. CPK28 is a modulator of purinergic signaling in plant growth and defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. FERONIA orchestrates P2K1-driven purinergic signaling in plant roots - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. HPLC-PDA Method for Quantification of Bioactive Compounds in Crude Extract and Fractions of Aucklandia costus Falc. and Cytotoxicity Studies against Cancer Cells [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. med.emory.edu [med.emory.edu]

- 23. Luciferase Complementation Assay for Protein-Protein Interactions in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Interferon-Inducible Synthesis of Diadenosine Triphosphate (Ap3A): A Technical Guide

Introduction

Interferons (IFNs) are a family of cytokines that represent a critical first line of defense against viral infections and play a crucial role in orchestrating the innate and adaptive immune responses. Upon viral challenge, cells secrete IFNs which bind to specific cell surface receptors, initiating a signaling cascade that results in the transcriptional upregulation of hundreds of IFN-stimulated genes (ISGs).[1][2][3] These ISGs encode proteins that establish an antiviral state within the cell.[2] A fascinating and specific consequence of this response is the synthesis of diadenosine triphosphate (Ap3A), a dinucleoside polyphosphate that has emerged as a potential "alarmone" or second messenger in cellular stress responses.[4][5]

This technical guide provides an in-depth exploration of the interferon-inducible synthesis of this compound. It details the core signaling pathways, the key enzymes involved, quantitative data from seminal studies, and the experimental protocols required to investigate this phenomenon. This document is intended for researchers, scientists, and drug development professionals engaged in immunology, virology, and cell signaling research.

The Interferon Signaling Pathway to Aminoacyl-tRNA Synthetase Induction

The synthesis of this compound is not a direct consequence of the primary IFN signaling cascade but is instead mediated by the induction of specific ISGs—namely, certain aminoacyl-tRNA synthetases (aaRSs). The canonical pathway proceeds as follows:

-

Receptor Binding: Type I (IFN-α, IFN-β) and Type II (IFN-γ) interferons bind to their respective transmembrane receptor complexes, IFNAR1/IFNAR2 and IFNGR1/IFNGR2.

-

JAK-STAT Activation: This binding event triggers the activation of receptor-associated Janus kinases (JAKs), specifically JAK1 and TYK2 for Type I IFNs.[6][7] The activated JAKs then phosphorylate specific tyrosine residues on the receptor chains.

-

STAT Recruitment and Phosphorylation: These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. STAT1 and STAT2 are recruited and subsequently phosphorylated by the JAKs.

-

ISGF3 Formation and Nuclear Translocation: Phosphorylated STAT1 and STAT2 dimerize and associate with IFN-regulatory factor 9 (IRF9) to form a heterotrimeric complex known as IFN-stimulated gene factor 3 (ISGF3).[6]

-

ISG Transcription: The ISGF3 complex translocates to the nucleus, where it binds to specific DNA sequences called IFN-stimulated response elements (ISREs) located in the promoter regions of ISGs.[6] This binding initiates the transcription of hundreds of genes, including those encoding for Tryptophanyl-tRNA synthetase (TrpRS, also known as WARS) and Lysyl-tRNA synthetase (LysRS, also known as KRS).[8][9]

Enzymatic Synthesis of this compound by Inducible Synthetases

While the canonical function of aaRSs is to charge tRNAs with their cognate amino acids for protein synthesis, many possess non-canonical functions, including the synthesis of diadenosine polyphosphates.[10][11] Following interferon treatment, the elevated intracellular concentration of TrpRS and LysRS creates an environment conducive to this compound production.[8]

Tryptophanyl-tRNA Synthetase (TrpRS): Studies have shown that interferons (both alpha and gamma) lead to a considerable increase in the intracellular concentration of this compound, which parallels the accumulation of TrpRS.[8] The formation of this compound is catalyzed by this excess TrpRS.[8] The reaction proceeds via an adenylate intermediate, requiring ATP, L-tryptophan, and ADP.[12] Mammalian TrpRS specifically synthesizes this compound and is notably unable to catalyze the formation of its longer-chain homolog, Ap4A.[12]

Lysyl-tRNA Synthetase (LysRS): LysRS is another interferon-inducible aaRS capable of synthesizing diadenosine polyphosphates.[10][13] While often studied for its role in producing diadenosine tetraphosphate (Ap4A) to regulate STING-dependent inflammation, various LysRS enzymes, including those from prokaryotes and eukaryotes, are also known to produce this compound.[13][14][15][16] The reaction mechanism is similar, involving the formation of a lysyl-AMP intermediate that can then react with ADP to form this compound or with a second molecule of ATP to form Ap4A.

Downstream Function: this compound as a Primer for 2'-5'A Synthetase

The interferon-induced this compound plays a direct role in amplifying the antiviral response. One of its key functions is to act as a primer for another critical ISG, the 2',5'-oligoadenylate (2-5A) synthetase.[17]

Normally, 2-5A synthetase requires double-stranded RNA (dsRNA), a common hallmark of viral replication, for activation. Once activated, it polymerizes ATP into short 2'-5' linked oligoadenylates. These oligoadenylates, in turn, activate a latent cellular endonuclease, RNase L, which degrades both viral and cellular single-stranded RNA, thereby halting protein synthesis and viral replication.[2]

Crucially, studies have demonstrated that this compound can serve as a highly efficient primer for the 2-5A synthetase, initiating the synthesis of 2'-5' oligoadenylates.[17] This establishes a direct functional link between two distinct interferon-inducible enzymes: TrpRS (which produces this compound) and 2-5A synthetase (which uses this compound). This mechanism suggests that this compound may be a natural, endogenous primer that potentiates the antiviral state.[17]

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and molecules in the interferon-Ap3A axis.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km Value | Cell/System Source | Citation |

|---|---|---|---|---|

| Human 46 kDa 2'-5'A Synthetase | This compound | Several-fold lower than Ap4A | Human Cell Line | [17] |

| Human 46 kDa 2'-5'A Synthetase | ATP | 100-fold higher than this compound | Human Cell Line | [17] |

| Bovine Tryptophanyl-tRNA Synthetase | This compound | ~1.00 mM | Bovine | [12] |

| Bovine Tryptophanyl-tRNA Synthetase | ATP | ~0.22 mM | Bovine | [12] |

| Human Plasma Hydrolase | This compound | 1 µM | Human Plasma | [18] |

| Human Plasma Hydrolase | Ap4A | 0.6 µM | Human Plasma |[18] |

Table 2: Effects of Interferon Treatment on this compound Levels

| Cell Line | Interferon Type | Treatment Conditions | Observed Effect on this compound | Citation |

|---|---|---|---|---|

| Human Monocytes (J96) | IFN-α or IFN-γ | Not specified | Concentration considerably increases | [8] |

| Human Myeloid Leukemia (HL-60) | IFN-α or IFN-γ | Not specified | Concentration considerably increases |[8] |

Key Experimental Protocols

Investigating the interferon-inducible synthesis of this compound requires a combination of cell biology, molecular biology, and analytical chemistry techniques.

References

- 1. Identification of Alpha Interferon-Induced Genes Associated with Antiviral Activity in Daudi Cells and Characterization of IFIT3 as a Novel Antiviral Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of Interferon-Induced Proteins That Inhibit Alphavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shared and Distinct Functions of Type I and Type III Interferons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 5. Diadenosine polyphosphates (this compound and Ap4A) behave as alarmones triggering the synthesis of enzymes of the phenylpropanoid pathway in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stars.library.ucf.edu [stars.library.ucf.edu]

- 7. Regulation of apoptosis by type III interferons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interferons induce accumulation of diadenosine triphosphate (this compound) in human cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human tryptophanyl-tRNA synthetase is an IFN-γ-inducible entry factor for Enterovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human lysyl-tRNA synthetase is secreted to trigger proinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aminoacyl-tRNA Synthetase: A Non-Negligible Molecule in RNA Viral Infection [mdpi.com]

- 12. P1,P3-bis(5'-adenosyl)triphosphate (this compound) as a substrate and a product of mammalian tryptophanyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lysyl-tRNA synthetase produces diadenosine tetraphosphate to curb STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Enzymatic characterization of a class II lysyl-tRNA synthetase, LysS, from Myxococcus xanthus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The duality of LysU, a catalyst for both Ap4A and this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound and Ap4A are primers for oligoadenylate synthesis catalyzed by interferon-inducible 2-5A synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Catabolism of this compound and Ap4A in human plasma. Purification and characterization of a glycoprotein complex with 5'-nucleotide phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Ap3A: A Potent Primer for 2-5A Synthetase in the Interferon-Mediated Antiviral Response

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interferon-induced 2',5'-oligoadenylate (2-5A) synthetase (OAS) pathway is a cornerstone of the innate immune response to viral infections. Upon activation by double-stranded RNA (dsRNA), OAS polymerizes ATP into a series of 2'-5' linked oligoadenylates (2-5A). These molecules, in turn, activate RNase L, leading to the degradation of viral and cellular RNA and the inhibition of viral replication. While ATP is the substrate for 2-5A synthesis, the efficiency of this process can be significantly enhanced by the presence of a primer. This technical guide delves into the role of diadenosine triphosphate (Ap3A) as a highly efficient, naturally occurring primer for 2-5A synthetase. Synthesized by tryptophanyl-tRNA synthetase (WRS), another interferon-inducible enzyme, this compound provides a crucial link between two key interferon-dependent pathways. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data on this compound's priming efficiency, and detailed experimental protocols for studying this phenomenon.

The Interferon-Induced this compound-Primed 2-5A Synthetase Pathway

The induction of an antiviral state by interferons (IFNs) involves the upregulation of numerous interferon-stimulated genes (ISGs). Among these are the genes encoding for both 2-5A synthetase and tryptophanyl-tRNA synthetase (WRS).[1][2] This coordinated upregulation is not coincidental; it establishes a synergistic relationship that enhances the antiviral efficacy of the 2-5A system.

Upon viral infection, the presence of viral dsRNA activates 2-5A synthetase. Concurrently, the interferon-induced WRS catalyzes the synthesis of this compound from ATP and ADP.[3] This newly synthesized this compound then serves as a potent primer for the activated 2-5A synthetase. The enzyme utilizes this compound as an acceptor molecule, adding AMP moieties from ATP in a 2'-5' linkage to generate 2'-adenylated this compound derivatives, such as this compound(pA)n. These elongated molecules are effective activators of RNase L, which then executes its endoribonucleolytic function, cleaving single-stranded viral and cellular RNAs and ultimately halting protein synthesis and viral replication.[4]

The following diagram illustrates this signaling cascade:

Caption: Interferon-induced signaling leading to this compound-primed 2-5A synthesis and RNase L activation.

Quantitative Analysis of 2-5A Synthetase Priming

The efficiency of this compound as a primer for 2-5A synthetase has been quantified and compared to other potential primers, such as diadenosine tetraphosphate (Ap4A) and ATP itself. The Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is a key parameter for this comparison. A lower Km value indicates a higher affinity of the enzyme for the substrate or primer.

| Primer/Substrate | Enzyme | Km (µM) | Reference |

| This compound | Human 46 kDa 2-5A Synthetase | ~10 | [5] |

| Ap4A | Human 46 kDa 2-5A Synthetase | ~40 | [5] |

| ATP (as primer) | Human 46 kDa 2-5A Synthetase | ~1000 | [5] |

As the data clearly indicates, the human 46 kDa 2-5A synthetase exhibits a significantly higher affinity for this compound as a primer compared to both Ap4A and ATP. The Km for this compound is approximately 4-fold lower than for Ap4A and a remarkable 100-fold lower than for ATP when it acts as a primer.[5] This suggests that even at low intracellular concentrations, this compound can effectively prime the synthesis of 2-5A, making the antiviral response more rapid and efficient.

Experimental Protocols

Assay for 2-5A Synthetase Activity with this compound Primer

This protocol is adapted from standard 2-5A synthetase assays and is specifically tailored to measure the priming activity of this compound. The assay relies on the incorporation of radiolabeled AMP from [α-³²P]ATP into the growing 2-5A chain initiated by the this compound primer.

Materials:

-

Purified recombinant human 2-5A synthetase (e.g., 46 kDa isoform)

-

This compound sodium salt

-

[α-³²P]ATP (3000 Ci/mmol)

-

ATP solution (100 mM)

-

dsRNA (e.g., poly(I):poly(C))

-

Reaction Buffer (2X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 2 mM DTT, 100 mM KCl

-

Stop Solution: 50 mM EDTA, 0.1% SDS

-

Thin Layer Chromatography (TLC) plates (PEI-cellulose F)

-

TLC Developing Solvent: 1.5 M LiCl

-

Phosphorimager system

Procedure:

-

Prepare a reaction master mix on ice. For a 20 µL reaction, combine:

-

10 µL of 2X Reaction Buffer

-

2 µL of dsRNA (10 µg/mL final concentration)

-

x µL of purified 2-5A synthetase (e.g., 50-100 ng)

-

x µL of nuclease-free water to bring the volume to 16 µL.

-

-

Prepare serial dilutions of this compound and ATP to determine Km. For routine assays, use a final concentration of 20 µM this compound.

-

Add 2 µL of the this compound solution (or water for a no-primer control) to the master mix.

-

Initiate the reaction by adding 2 µL of a mix of cold ATP and [α-³²P]ATP. The final ATP concentration should be in the millimolar range (e.g., 1-5 mM), spiked with ~1 µCi of [α-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 5 µL of Stop Solution.

-

Spot 2-5 µL of the reaction mixture onto a PEI-cellulose TLC plate.

-

Develop the chromatogram in 1.5 M LiCl until the solvent front is near the top of the plate.

-

Dry the TLC plate and expose it to a phosphor screen.

-

Quantify the radioactivity in the spots corresponding to the 2'-adenylated this compound products using a phosphorimager. The products will migrate slower than ATP.

Analysis of 2'-adenylated this compound Products by HPLC

High-Performance Liquid Chromatography (HPLC) provides a more quantitative and higher-resolution method for analyzing the reaction products.

Instrumentation and Columns:

-

HPLC system with a UV detector or a radiodetector.

-

Anion-exchange column (e.g., a Mono Q or similar).

Mobile Phase:

-

Buffer A: 20 mM Tris-HCl (pH 7.5)

-

Buffer B: 20 mM Tris-HCl (pH 7.5), 1 M NaCl

-

A linear gradient from 0% to 100% Buffer B over 30-40 minutes is typically used to elute the negatively charged oligonucleotides.

Procedure:

-

Perform the 2-5A synthetase reaction as described above.

-

Stop the reaction and filter the sample through a 0.22 µm spin filter.

-

Inject the sample onto the equilibrated anion-exchange column.

-

Run the gradient and monitor the elution profile at 254 nm (for non-radioactive assays) or with a radiodetector.

-

The 2'-adenylated this compound products will elute based on their increasing negative charge (i.e., chain length). The elution times can be compared to known standards if available.

RNase L Activation Assay using 2'-adenylated this compound

This assay determines the biological activity of the this compound-primed 2-5A synthetase products by measuring their ability to activate RNase L. A Fluorescence Resonance Energy Transfer (FRET)-based assay is a sensitive and continuous method for this purpose.[6][7]

Materials:

-

Purified recombinant human RNase L

-

FRET-based RNase L substrate: an RNA oligonucleotide with a fluorophore (e.g., FAM) on one end and a quencher (e.g., BHQ-1) on the other. The sequence should contain an RNase L cleavage site (e.g., UU or UA).

-

The 2'-adenylated this compound products from the 2-5A synthetase reaction.

-

RNase L Assay Buffer: 20 mM Tris-HCl (pH 7.5), 80 mM KCl, 10 mM MgCl₂, 1 mM DTT.

Procedure:

-

Set up reactions in a microplate suitable for fluorescence measurements.

-

To each well, add:

-

RNase L Assay Buffer

-

Purified RNase L (in the nanomolar range)

-

Varying concentrations of the 2'-adenylated this compound products.

-

-

Incubate for 10-15 minutes at room temperature to allow the activator to bind to RNase L.

-

Initiate the cleavage reaction by adding the FRET-based RNA substrate (final concentration in the nanomolar range).

-

Monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

The rate of fluorescence increase is proportional to the RNase L activity.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for investigating the role of this compound as a primer for 2-5A synthetase.

Caption: A typical experimental workflow for studying this compound as a 2-5A synthetase primer.

Conclusion

The role of this compound as a highly efficient primer for 2-5A synthetase highlights a sophisticated level of regulation within the interferon-mediated antiviral response. The coordinated induction of both WRS and 2-5A synthetase ensures a rapid and robust activation of the 2-5A/RNase L pathway. The significantly lower Km of 2-5A synthetase for this compound compared to ATP underscores its importance as a physiological primer. For researchers and drug development professionals, understanding and harnessing this priming mechanism could open new avenues for the development of novel antiviral therapeutics that potentiate this natural defense system. The detailed protocols provided in this guide offer a starting point for the in-depth investigation of this crucial aspect of innate immunity.

References

- 1. Interferon induces tryptophanyl-tRNA synthetase expression in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tryptophanyl-Transfer RNA Synthetase Is Involved in a Negative Feedback Loop Mitigating Interferon-γ-Induced Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P1,P3-bis(5'-adenosyl)triphosphate (this compound) as a substrate and a product of mammalian tryptophanyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2'-adenylated derivatives of this compound activate RNase L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and Ap4A are primers for oligoadenylate synthesis catalyzed by interferon-inducible 2-5A synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Convenient and Sensitive Fluorescence Resonance Energy Transfer Assay for RNase L and 2′,5′ Oligoadenylates | Springer Nature Experiments [experiments.springernature.com]

The Enzymatic Synthesis of Diadenosine Triphosphate (Ap3A): A Technical Guide for Researchers

An in-depth exploration of the enzymatic pathways, experimental methodologies, and signaling roles of a crucial dinucleoside polyphosphate.

Diadenosine triphosphate (Ap3A) is a naturally occurring dinucleoside polyphosphate implicated in a diverse range of cellular processes, from stress signaling to cell proliferation. Its synthesis is primarily catalyzed by a class of ubiquitous enzymes known as aminoacyl-tRNA synthetases (aaRSs). This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, tailored for researchers, scientists, and drug development professionals. We delve into the core enzymatic players, their kinetic properties, detailed experimental protocols for in vitro synthesis and analysis, and the signaling pathways modulated by this intriguing molecule.

Core Concepts in this compound Synthesis: The Role of Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases are essential enzymes responsible for charging transfer RNAs (tRNAs) with their cognate amino acids, a critical step in protein synthesis. However, under certain conditions, these enzymes can also catalyze a side reaction leading to the formation of diadenosine polyphosphates, including this compound. The canonical two-step aminoacylation reaction proceeds as follows:

-

Amino Acid Activation: The synthetase activates its specific amino acid using ATP, forming an enzyme-bound aminoacyl-adenylate (AA-AMP) intermediate and releasing pyrophosphate (PPi).

-

tRNA Charging: The activated amino acid is then transferred from the AA-AMP complex to the 3' end of its cognate tRNA.

The synthesis of this compound is a deviation from this primary pathway. In the absence of sufficient tRNA, the enzyme-bound aminoacyl-adenylate can be nucleophilically attacked by a second molecule, typically ADP, to form this compound. Several aaRSs have been shown to catalyze this reaction, with tryptophanyl-tRNA synthetase (TrpRS) and lysyl-tRNA synthetase (LysRS) being among the most studied.

Quantitative Data on Enzymatic this compound Synthesis

The efficiency of this compound synthesis is dependent on the specific aminoacyl-tRNA synthetase, substrate concentrations, and reaction conditions. Below is a summary of key quantitative data.

| Enzyme | Substrate | Km (mM) | Vmax | Optimal pH | Optimal Temperature (°C) |

| Bovine Tryptophanyl-tRNA Synthetase | ATP | 0.22 | - | 7.0 - 8.0 (general) | 37 (human enzyme) |

| Bovine Tryptophanyl-tRNA Synthetase | This compound | 1.00 | 3-fold lower than for ATP | 7.0 - 8.0 (general) | 37 (human enzyme) |

| Myxococcus xanthus Lysyl-tRNA Synthetase | ATP | Not Reported | Not Reported | 7.0 - 8.0 (general) | 20 - 35 (general) |

Note: Optimal pH and temperature ranges are general for enzyme activity and may vary for specific this compound synthesis reactions. Further empirical optimization is recommended.

Experimental Protocols

Purification of Aminoacyl-tRNA Synthetases

A generalized protocol for the purification of tryptophanyl-tRNA synthetase (TrpRS) and lysyl-tRNA synthetase (LysRS) from biological sources or recombinant expression systems is outlined below. This protocol is a composite of methodologies described in the literature and may require optimization for specific enzymes and sources.[1][2][3][4][5]

Materials:

-

Cell paste or tissue homogenate

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 10% glycerol, protease inhibitors)

-

Chromatography resins (e.g., DEAE-Cellulose, Hydroxyapatite, Gel Filtration)

-

Affinity chromatography resin (e.g., Lysyl-diaminohexyl-Sepharose for LysRS)

-

Bradford assay reagent

-

SDS-PAGE reagents

Procedure:

-

Cell Lysis: Resuspend the cell paste in lysis buffer and disrupt the cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris and insoluble components.

-

Ion-Exchange Chromatography: Load the clarified lysate onto a DEAE-Cellulose column equilibrated with a low-salt buffer. Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl). Collect fractions and assay for synthetase activity.

-

Hydroxyapatite Chromatography: Pool the active fractions and apply them to a hydroxyapatite column. Elute with a phosphate gradient.

-

(Optional) Affinity Chromatography: For LysRS, the pooled fractions can be further purified on a lysyl-diaminohexyl-Sepharose affinity column.[1]

-

Gel Filtration Chromatography: As a final polishing step, apply the concentrated active fractions to a gel filtration column to separate proteins based on size.

-

Purity Assessment: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight. Determine the protein concentration using the Bradford assay.

In Vitro Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of this compound using a purified aminoacyl-tRNA synthetase.

Materials:

-

Purified aminoacyl-tRNA synthetase (e.g., TrpRS or LysRS)

-

Reaction Buffer (e.g., 100 mM HEPES-NaOH pH 7.6, 30 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution (e.g., 100 mM)

-

ADP solution (e.g., 100 mM)

-

Cognate amino acid (e.g., L-Tryptophan or L-Lysine)

-

Inorganic pyrophosphatase

Procedure:

-

Prepare the reaction mixture in the reaction buffer containing:

-

ATP (final concentration, e.g., 2 mM)

-

ADP (final concentration, e.g., 5 mM)

-

Cognate amino acid (final concentration, e.g., 10 mM)

-

Inorganic pyrophosphatase (to drive the reaction forward by hydrolyzing pyrophosphate)

-

-

Initiate the reaction by adding the purified aminoacyl-tRNA synthetase (final concentration, e.g., 2-10 nM).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a desired period (e.g., 1-4 hours).

-

Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the reaction mixture to pellet the precipitated protein.

-

Analyze the supernatant for this compound production using HPLC.

HPLC Analysis of this compound

This protocol outlines the separation and quantification of this compound from the in vitro synthesis reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase A: Volatile buffer at low pH (e.g., 0.1% Trifluoroacetic acid (TFA) in water)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

This compound standard

Procedure:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Inject the supernatant from the in vitro synthesis reaction (or a diluted sample).

-

Elute the compounds using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 20 minutes).

-

Monitor the absorbance at 259 nm.

-

Identify the this compound peak by comparing its retention time to that of the this compound standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.

Signaling Pathways and Experimental Workflows

This compound functions as a signaling molecule in various biological contexts. Below are diagrams of key signaling pathways and a typical experimental workflow for studying this compound's effects.

Caption: Enzymatic Synthesis of this compound by Aminoacyl-tRNA Synthetases.

Caption: this compound Signaling through P2Y Receptors.

Caption: Modulation of the STING Pathway by LysRS-produced Ap4A.

Caption: Experimental Workflow for Studying this compound Synthesis and Function.

Conclusion

The enzymatic synthesis of this compound by aminoacyl-tRNA synthetases represents a fascinating intersection of primary metabolism and cellular signaling. This guide provides a foundational framework for researchers to explore this pathway, from the practical aspects of enzyme purification and in vitro synthesis to the broader context of its role in cellular communication. The provided protocols and diagrams serve as a starting point for further investigation into the nuanced roles of this compound in health and disease, opening avenues for potential therapeutic interventions. As our understanding of dinucleoside polyphosphates continues to grow, the methodologies and concepts outlined here will be invaluable for future discoveries in this exciting field.

References

- 1. Purification and characterization of lysyl-tRNA synthetase after dissociation of the particulate aminoacyl-tRNA synthetases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]